molecular formula C11H11NO3 B1671887 Indole-3-lactic acid CAS No. 1821-52-9

Indole-3-lactic acid

Cat. No.: B1671887
CAS No.: 1821-52-9
M. Wt: 205.21 g/mol
InChI Key: XGILAAMKEQUXLS-UHFFFAOYSA-N
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Description

Indole-3-lactic acid is a metabolite derived from the amino acid tryptophan. It is produced by various microorganisms, including Lactobacillus species, and plays a significant role in modulating host physiology and microbial interactions. This compound has garnered attention for its potential therapeutic applications, particularly in the context of gut health and immune modulation .

Scientific Research Applications

Indole-3-lactic acid has a wide range of scientific research applications across various fields:

Mechanism of Action

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling ILA . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

ILA has been found to play a role in neuronal differentiation . These findings provide clues into the potential involvement of ILA as the mediator in bifidobacterial host–microbiota crosstalk and neuronal developmental processes . This suggests that ILA could have potential therapeutic applications in the future .

Biochemical Analysis

Biochemical Properties

ILA is involved in the differentiation of immune cells and the synthesis of cytokines via the aryl hydrocarbon receptors for modulating immunity . It interacts with key bacterial enzymes implicated in tryptophan metabolism, leading to the synthesis of other indole derivatives .

Cellular Effects

ILA has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated to alleviate intestinal inflammation and correct microbial dysbiosis . In human skin-equivalent atopic dermatitis models, ILA was found to affect the AD-associated genetic biomarkers and increase the expression of the major constituent proteins of the skin barrier .

Molecular Mechanism

ILA exerts its effects at the molecular level through various mechanisms. It acts as an aryl hydrocarbon receptor (AhR) agonist . It also potentiates NGF-induced neurite outgrowth through the Ras/ERK pathway . Furthermore, ILA has been found to downregulate glycolysis, NF-κB, and HIF signaling pathways via the aryl hydrocarbon receptor, resulting in decreased CCL2/7 production in epithelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, ILA has been observed to have temporal effects. For instance, in human skin-equivalent atopic dermatitis models, the induced AD-HSEs were treated with ILA for 7 days, which affected the AD-associated genetic biomarkers and increased the expression of the major constituent proteins of the skin barrier .

Dosage Effects in Animal Models

In animal models, the effects of ILA vary with different dosages. For instance, in a study on the impact of ILA supplementation in animal models of multiple sclerosis, ILA was found to block neuroinflammation and enhance remyelination .

Metabolic Pathways

ILA is involved in the metabolic pathways of tryptophan. Specifically, Lactobacillus metabolizes tryptophan into ILA, thereby augmenting the expression of key bacterial enzymes implicated in tryptophan metabolism .

Subcellular Localization

In the case of indole-3-acetic acid, a related compound, it has been observed to accumulate in the chloroplast during certain stages of somatic embryogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-lactic acid can be synthesized through the fermentation of tryptophan by specific bacterial strains such as Lactiplantibacillus plantarum. The process involves the conversion of tryptophan to this compound via enzymatic pathways. The compound can be purified using techniques such as macroporous resin, Sephadex G-25, and reversed-phase high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. Bacterial strains with high production efficiency are cultured in bioreactors under controlled conditions to maximize yield. The fermentation broth is then subjected to purification processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Indole-3-lactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products Formed: The major products formed from these reactions include indole derivatives such as indole-3-acetic acid, indole-3-propionic acid, and other substituted indoles .

Comparison with Similar Compounds

Indole-3-lactic acid is part of a family of indole derivatives, each with unique properties and applications:

    Indole-3-acetic Acid (IAA): A plant hormone involved in growth regulation.

    Indole-3-propionic Acid (IPA): Known for its antioxidant properties and potential neuroprotective effects.

    Indole-3-aldehyde (IAld): Plays a role in immune modulation and gut health.

    Indole-3-butyric Acid (IBA): Used as a rooting agent in plant propagation

This compound stands out due to its dual role in microbial communication and host physiology modulation, making it a unique and valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGILAAMKEQUXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862758
Record name Indole-3-lactic acid
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821-52-9, 832-97-3
Record name Indole-3-lactic acid
Source CAS Common Chemistry
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Record name (1)-alpha-Hydroxy-1H-indole-3-propionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-lactic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-lactic acid
Source EPA DSSTox
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Record name (±)-α-hydroxy-1H-indole-3-propionic acid
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Record name 3-(indol-3-yl)lactic acid
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Record name INDOLE-3-LACTIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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